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Compound of Interest

Compound Name: 2-Amino-5-bromobenzaldehyde

Cat. No.: B112427 Get Quote

For researchers, scientists, and drug development professionals, a comprehensive

understanding of the spectroscopic properties of key chemical intermediates is paramount for

quality control, reaction monitoring, and structural elucidation. This guide provides a detailed

comparative analysis of the spectroscopic characteristics of 2-Amino-5-bromobenzaldehyde
and its pertinent derivatives, supported by experimental data and detailed methodologies.

This document focuses on the systematic comparison of 2-Amino-5-bromobenzaldehyde with

its fluoro, chloro, iodo, methyl, and di-bromo substituted analogs. The analysis encompasses

data from Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic

Resonance (¹³C NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry

(MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Spectroscopic Data Summary
The following tables summarize the key quantitative data obtained from the spectroscopic

analysis of 2-Amino-5-bromobenzaldehyde and its derivatives.

Table 1: ¹H NMR Spectroscopic Data (CDCl₃, δ ppm)
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Compound Aldehyde H (s) Aromatic H NH₂ (br s) Other

2-Amino-5-

fluorobenzaldehy

de

~9.8 ~6.7-7.3 ~4.5 -

2-Amino-5-

chlorobenzaldeh

yde

9.78[1]
7.45 (d), 7.24

(m), 6.62 (d)[1]
6.13[1] -

2-Amino-5-

bromobenzaldeh

yde

9.79
7.58 (d), 7.37

(dd), 6.56 (d)
6.14 -

2-Amino-5-

iodobenzaldehyd

e

9.78[1]
7.74 (s), 7.52

(m), 6.48 (d)[1]
6.16[1] -

2-Amino-5-

methylbenzaldeh

yde

9.83[1]
7.26 (s), 7.14

(m), 6.59 (d)[1]
5.91[1] 2.27 (s, 3H)[1]

2-Amino-3,5-

dibromobenzalde

hyde

9.75 7.90 (d), 7.65 (d) 5.90 -

Table 2: ¹³C NMR Spectroscopic Data (CDCl₃, δ ppm)
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Compound C=O Aromatic C Other

2-Amino-5-

fluorobenzaldehyde
~193

~108-158 (C-F

coupling expected)
-

2-Amino-5-

chlorobenzaldehyde
192.9[1]

148.4, 135.3, 134.3,

120.8, 119.3, 117.7[1]
-

2-Amino-5-

bromobenzaldehyde
192.9

148.8, 138.0, 137.5,

120.1, 118.1, 107.4
-

2-Amino-5-

iodobenzaldehyde
192.8[1]

149.2, 143.7, 143.3,

120.9, 118.4, 75.4[1]
-

2-Amino-5-

methylbenzaldehyde
194.1[1]

147.8, 136.5, 135.2,

125.5, 118.8, 116.2[1]
20.1[1]

2-Amino-3,5-

dibromobenzaldehyde
~190.5

Aromatic signals

expected
-

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compound ν(N-H) ν(C=O)
ν(C=C)
aromatic

ν(C-X)

2-Amino-5-

chlorobenzaldeh

yde

~3400 ~1680 ~1600, 1500 ~820

2-Amino-5-

bromobenzaldeh

yde

3424, 3322 1649
1614, 1545,

1468
~810

2-Amino-3,5-

dibromobenzalde

hyde

~3400 ~1670 ~1590, 1450 ~860

Table 4: Mass Spectrometry Data (m/z)

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 12 Tech Support

https://spectrabase.com/spectrum/B0yaZpLDN9k
https://spectrabase.com/spectrum/B0yaZpLDN9k
https://spectrabase.com/spectrum/B0yaZpLDN9k
https://spectrabase.com/spectrum/B0yaZpLDN9k
https://spectrabase.com/spectrum/B0yaZpLDN9k
https://spectrabase.com/spectrum/B0yaZpLDN9k
https://spectrabase.com/spectrum/B0yaZpLDN9k
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Molecular Formula Molecular Weight [M]⁺ or [M+H]⁺

2-Amino-5-

fluorobenzaldehyde
C₇H₆FNO 139.13 140.05

2-Amino-5-

chlorobenzaldehyde
C₇H₆ClNO 155.58[2] 155.01[2]

2-Amino-5-

bromobenzaldehyde
C₇H₆BrNO 200.03 198.96

2-Amino-5-

iodobenzaldehyde
C₇H₆INO 247.03[3] 246.95[3]

2-Amino-5-

methylbenzaldehyde
C₈H₉NO 135.16[4] 136.08

2-Amino-3,5-

dibromobenzaldehyde
C₇H₅Br₂NO 278.93[5] 276.87[5]

Table 5: UV-Vis Spectroscopic Data

Compound Solvent λmax (nm)

2-Amino-5-

bromobenzaldehyde
Ethanol ~235, ~280, ~360

2-Amino-3,5-

dibromobenzaldehyde
Acetonitrile/Water 255, 300, 400

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A Bruker Avance III HD 400 MHz (or higher field) spectrometer equipped with

a 5 mm BBO probe.

Sample Preparation:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-chlorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-chlorobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-iodobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-iodobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-5-methylbenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3_5-dibromobenzaldehyde
https://pubchem.ncbi.nlm.nih.gov/compound/2-Amino-3_5-dibromobenzaldehyde
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b112427?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Weigh 5-10 mg of the sample directly into an NMR tube.

Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v)

tetramethylsilane (TMS) as an internal standard.

Cap the NMR tube and gently invert to dissolve the sample completely.

¹H NMR Acquisition Parameters:

Pulse Program: zg30

Number of Scans: 16

Relaxation Delay (d1): 1.0 s

Acquisition Time (aq): 4.089 s

Spectral Width (sw): 20.5 ppm

Temperature: 298 K

¹³C NMR Acquisition Parameters:

Pulse Program: zgpg30

Number of Scans: 1024

Relaxation Delay (d1): 2.0 s

Acquisition Time (aq): 1.363 s

Spectral Width (sw): 240 ppm

Temperature: 298 K

Data Processing:

Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for

¹H and 1.0 Hz for ¹³C).
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Phase and baseline correct the spectra.

Calibrate the chemical shifts to the TMS signal (0.00 ppm for ¹H) or the residual solvent peak

(77.16 ppm for CDCl₃ in ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy
Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer with a universal attenuated

total reflectance (ATR) accessory.

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with isopropanol and allowing it to dry

completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of the solid sample directly onto the ATR crystal to ensure full

coverage.

Apply pressure using the ATR anvil to ensure good contact between the sample and the

crystal.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16

Data Processing:

The spectrum is automatically ratioed against the background spectrum.

Perform baseline correction if necessary.

Label significant peaks corresponding to characteristic functional group vibrations.
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Mass Spectrometry (MS)
Instrumentation: An Agilent 6120 Quadrupole LC/MS system with an electrospray ionization

(ESI) source.

Sample Preparation:

Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of

approximately 1 mg/mL.

Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.

LC-MS Parameters:

Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)

Mobile Phase: A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile

Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to

initial conditions.

Flow Rate: 0.3 mL/min

Injection Volume: 2 µL

Ionization Mode: ESI positive

Drying Gas Temperature: 350 °C

Drying Gas Flow: 10 L/min

Nebulizer Pressure: 40 psi

Capillary Voltage: 3500 V

Fragmentor Voltage: 70 V

Mass Range: m/z 50-500
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Data Processing:

Extract the total ion chromatogram (TIC) and the mass spectrum of the peak of interest.

Identify the molecular ion peak ([M+H]⁺ for ESI positive mode) and any significant fragment

ions.

Ultraviolet-Visible (UV-Vis) Spectroscopy
Instrumentation: A Shimadzu UV-2600 UV-Vis spectrophotometer.

Sample Preparation:

Prepare a stock solution of the sample in a suitable UV-grade solvent (e.g., ethanol,

acetonitrile, or methanol) at a concentration of approximately 1 mg/mL.

Prepare a series of dilutions from the stock solution to find a concentration that gives a

maximum absorbance between 0.5 and 1.0. A typical final concentration is in the range of

10-50 µM.

Acquisition Parameters:

Wavelength Range: 200-600 nm

Scan Speed: Medium

Slit Width: 1.0 nm

Cuvette: 1 cm path length quartz cuvette

Procedure:

Fill a cuvette with the pure solvent to be used as a blank.

Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

Replace the blank with the cuvette containing the sample solution.

Record the absorption spectrum of the sample.
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Data Processing:

The baseline is automatically subtracted from the sample spectrum.

Identify the wavelength(s) of maximum absorbance (λmax).

Visualization of Experimental Workflows and
Structural Relationships
The following diagrams, created using the DOT language, illustrate the logical flow of the

spectroscopic analyses and the structural relationships among the studied compounds.
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Caption: General experimental workflow for the spectroscopic analysis of 2-Amino-5-
bromobenzaldehyde and its derivatives.
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Caption: Structural relationships between 2-Amino-5-bromobenzaldehyde and its derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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